molecular formula C21H24FN3O2 B2431125 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 1021262-18-9

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Cat. No.: B2431125
CAS No.: 1021262-18-9
M. Wt: 369.44
InChI Key: JAJGACUCICOUHU-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid is a complex organic compound that features a combination of fluorophenyl, amino, and benzoimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable benzoimidazole derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives related to 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid exhibit significant antifungal properties. Studies have shown that these compounds can inhibit the growth of various phytopathogenic fungi, such as Botrytis cinerea and Rhizoctonia solani, at concentrations as low as 50 µg/mL . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Neurological Applications

The compound has also been studied for its potential as a positive allosteric modulator of GABA-A receptors. Research indicates that similar benzoimidazole derivatives can enhance GABAergic transmission, which is beneficial in treating conditions like anxiety and epilepsy . The ability to modulate specific receptor subtypes suggests a tailored approach to pharmacotherapy, potentially reducing side effects associated with traditional benzodiazepines.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • GABA-A Modulation : A study identified a series of benzoimidazoles that act as positive allosteric modulators at GABA-A receptors, demonstrating improved metabolic stability compared to existing treatments . This suggests that this compound could be developed into a novel anxiolytic agent.
  • Fungal Inhibition : In agricultural research, compounds structurally related to this benzoimidazole have been evaluated for their antifungal activity against crop pathogens, showing promise as new fungicides that could help manage plant diseases effectively .

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Shares the benzoimidazole and fluorophenyl groups but lacks the butanoic acid moiety.

    1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains the benzoimidazole core but differs in the substituents attached to it.

Uniqueness

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a fluorophenyl group, an amino group, and a benzoimidazole moiety. The IUPAC name is 4-(4-fluoroanilino)-3-[1-(2-methylpropyl)benzimidazol-2-yl]butanoic acid, with a molecular formula of C21H24FN3O2. Its synthesis typically involves multi-step organic reactions, primarily through the condensation of 4-fluoroaniline with suitable benzoimidazole derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, affecting various cellular processes. Notably, it may act as a positive allosteric modulator (PAM) for GABA-A receptors, influencing neurotransmission and offering potential therapeutic benefits in neurological disorders .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzoimidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The specific interactions with cellular targets are still under investigation but show promise for further development as an anticancer agent .

Neurological Effects

As mentioned earlier, the compound's potential as a PAM for GABA-A receptors positions it as a candidate for addressing neurological disorders. By enhancing GABAergic transmission, it may provide therapeutic effects in conditions such as anxiety and epilepsy .

Case Studies

Several studies have explored the biological activities of related compounds:

  • GABA-A Receptor Modulation : A study identified a series of benzoimidazole derivatives that act as PAMs at the GABA-A receptor interface. These compounds demonstrated improved metabolic stability compared to traditional drugs, indicating their potential for safer therapeutic use .
  • Antimicrobial Efficacy : Research on benzoimidazole derivatives revealed their effectiveness against resistant bacterial strains, highlighting their role in developing new antibiotics .
  • Anticancer Mechanisms : Investigations into the apoptotic pathways activated by benzoimidazole compounds have provided insights into their mechanisms of action against various cancer cell lines .

Data Summary Table

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via signaling modulation
Neurological effectsPositive modulation of GABA-A receptors

Properties

IUPAC Name

4-(4-fluoroanilino)-3-[1-(2-methylpropyl)benzimidazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14(2)13-25-19-6-4-3-5-18(19)24-21(25)15(11-20(26)27)12-23-17-9-7-16(22)8-10-17/h3-10,14-15,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJGACUCICOUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(CC(=O)O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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